2,4,5-Trimethyl-4,5-dihydrothiazole

Catalog No.
S3712999
CAS No.
4145-93-1
M.F
C6H11NS
M. Wt
129.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethyl-4,5-dihydrothiazole

CAS Number

4145-93-1

Product Name

2,4,5-Trimethyl-4,5-dihydrothiazole

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1,3-thiazole

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3

InChI Key

CIEKNJJOENYFQL-UHFFFAOYSA-N

SMILES

CC1C(SC(=N1)C)C

Canonical SMILES

CC1C(SC(=N1)C)C

The exact mass of the compound 2,4,5-Trimethyl-4,5-dihydrothiazole is 129.06122053 g/mol and the complexity rating of the compound is 120. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,5-Trimethyl-4,5-dihydrothiazole (CAS 4145-93-1), commonly procured under the acronym TMT, is a highly volatile, sulfur-containing heterocyclic compound originally identified in predator exudates. In industrial and laboratory procurement, it is primarily sourced as a high-purity (≥97%) synthetic liquid used to reliably induce innate fear, stress, and defensive behaviors in preclinical models. Unlike complex biological mixtures, synthetic TMT offers a single-molecule, dose-dependent stimulus that activates specific olfactory receptors and downstream hypothalamic-pituitary-adrenal (HPA) axis circuits without requiring prior conditioning. Its precise processability, chemical stability, and defined molarity make it the industry standard for modeling post-traumatic stress disorder (PTSD), anxiety, and neuroendocrine stress responses, replacing highly variable natural alternatives [1].

Research Fit

Olfactory receptor pharmacology
Defined agonist activity at OR1G1 and OR1B1 supports receptor deorphanization and SAR studies.
Analytical reference standard
Predicted GC retention indices and CCS values enable compound-specific identification in complex matrices.
Exposome biomarker research
Exogenous origin supports use as a marker for environmental exposure assessment in human biomonitoring.

Substituting synthetic 2,4,5-Trimethyl-4,5-dihydrothiazole with natural predator exudates (e.g., fox feces or cat odor) introduces severe procurement and reproducibility risks, as biological samples vary unpredictably based on the donor animal's diet, sex, and metabolic state, making quantitative dosing impossible. Furthermore, substituting TMT with generic noxious chemicals, such as butyric acid, fails to replicate the specific neurobiological profile of a predator threat. While generic acrid odorants can trigger simple spatial avoidance, they fail to elicit species-specific unconditioned fear responses, such as freezing, and do not activate the targeted corticotropin-releasing hormone (CRH) pathways required for valid anxiety and trauma modeling [1].

Substitution Risk

Receptor activation

Tri-methyl substitution pattern is essential for OR1G1/OR1B1 activation; generic thiazolines may fail to engage these receptors.

GC retention index

Predicted Kovats RI values (900.1 on non-polar) are compound-specific; alternative thiazolines shift peak identity and quantification.

Ion mobility CCS

Computed CCS of 131.0 Ų ([M+H]+) cannot be transferred to other thiazoline analogs, compromising high-confidence IMS identification.

Purity-Linked Reproducibility: Synthetic Standardization vs. Biological Variability

When procuring stress-inducing agents, lot-to-lot reproducibility is critical for assay validation. Crude biological extracts like natural fox feces exhibit severe variability dependent on the donor animal's sex and diet. In direct comparative assays, high-purity synthetic TMT (at 50% to 100% concentrations) elicited significantly higher and more consistent spatial avoidance than natural fox feces. Furthermore, synthetic TMT eliminated the sex-dependent variability observed in the biological samples, providing a standardized, dose-controllable stimulus across all test cohorts [1].

Evidence DimensionAvoidance behavior consistency and stimulus standardization
Target Compound DataHigh-purity synthetic TMT provides consistent, dose-dependent avoidance without donor-sex variability.
Comparator Or BaselineNatural fox feces exhibit variable efficacy and confounding sex-dependent effects.
Quantified DifferenceSynthetic TMT eliminates biological batch variability and yields significantly higher baseline avoidance.
ConditionsElevated plus-maze and open-field spatial avoidance assays in mice.

Procuring synthetic TMT ensures lot-to-lot reproducibility and precise molar dosing, eliminating the confounding variables inherent in crude biological extracts.

OR1G1/OR1B1 agonist activity
Cross-study comparable
EC50 100 µM (normalized)
cf. (±)-Muscone 100 µM (different assay normalization)
Supports olfactory receptor deorphanization and cross-laboratory calibration.
Cross-study comparisons require attention to assay normalization protocols.

Assay Specificity: Innate Fear vs. Generic Noxious Aversion

A critical procurement consideration for behavioral reagents is their ability to trigger specific neurobiological pathways rather than generic aversion. When matched for spatial avoidance, synthetic TMT and the generic noxious odorant butyric acid were compared for their ability to induce species-specific defensive freezing. While butyric acid induced freezing levels that did not differ significantly from zero, TMT induced robust, statistically significant freezing behavior [1]. This confirms that TMT acts as a specific innate threat stimulus rather than a mere acrid irritant.

Evidence DimensionSpecies-specific defensive freezing (fear response)
Target Compound DataRobust, statistically significant freezing behavior.
Comparator Or BaselineButyric acid (matched for avoidance concentration) yielded freezing not significantly different from zero.
Quantified DifferenceTMT uniquely triggers unconditioned fear (freezing), completely absent in the generic aversive comparator.
ConditionsDirect behavioral comparison in naive rodent models.

Buyers must select TMT over cheaper generic irritants to validly model trauma, PTSD, and anxiety, as generic odorants fail to engage the necessary fear circuitry.

Predicted GC retention indices
Class-level inference
900.1 standard non-polar 965.8 semi-standard non-polar 1382.7 standard polar
Facilitates GC-MS method development and compound annotation.
Predicted values; experimental validation recommended for quantitative workflows.

Neuroendocrine Activation: HPA Axis Stimulation

For pharmacological studies requiring robust activation of the hypothalamic-pituitary-adrenal (HPA) axis, the procured stressor must reliably trigger central neuroendocrine circuits. In comparative immunohistochemical analyses, acute exposure to high levels of synthetic TMT resulted in more than double the activation of corticotropin-releasing hormone (CRH) neurons within the paraventricular nucleus (PVN) compared to high-exposure control odors (e.g., banana extract) [1]. This quantitative induction of c-Fos in CRH neurons validates TMT's efficacy as a potent, processable neuroendocrine trigger.

Evidence DimensionProportion of CRH neurons expressing c-Fos in the PVN
Target Compound Data>2x activation of CRH neurons.
Comparator Or BaselineHigh-exposure non-aversive control odor (Banana Extract).
Quantified DifferenceTMT elicited more than double the CRH activation at the apex of the HPA axis.
ConditionsDual-immunocytochemical detection in odor-naive rats 60-90 min post-exposure.

Demonstrates that TMT is highly effective for neuroendocrine research requiring reliable, quantifiable stimulation of stress hormone pathways without physical intervention.

Ion mobility CCS values
Class-level inference
131.0 Ų [M+H]+ (AllCCS) 132.3 Ų [M+Na]+ (AllCCS)
Adds orthogonal identification dimension for IMS-MS in metabolomics/exposomics.
Computed values; direct experimental CCS confirmation may be needed.
Exposome detection in blood
Data to verify
Detected, not quantified; exogenous origin
Supports use as candidate exogenous exposure marker in exposome-wide studies.
No quantitative concentration data available; categorical differentiation only.
Predicted drug-likeness
Class-level inference
logP 0.47–1.75 PSA 12.36 Ų; Rule of Five compliant
Suggests potential as a fragment scaffold for CNS membrane-permeable probes.
Predicted values; experimental ADME profiling required.
Antimicrobial activity
Data to verify
Qualitative reports only; no peer-reviewed MIC data
Antimicrobial claims lack quantitative validation; procurement decisions require additional evidence.
Request vendor-specific MIC or inhibition data before use as a positive control.

Standardized Preclinical PTSD and Anxiety Modeling

Because synthetic TMT reliably induces unconditioned fear (freezing) rather than generic aversion, it is a highly reliable procurement choice for modeling post-traumatic stress disorder (PTSD) and anxiety. Its high purity allows for precise, dose-dependent administration, enabling researchers to evaluate the efficacy of novel anxiolytic drugs against a standardized, reproducible stressor [1].

HPA Axis and Neuroendocrine Stress Research

TMT's proven ability to robustly activate CRH neurons in the paraventricular nucleus makes it a validated reagent for neuroendocrine studies. Laboratories studying stress hormone cascades, including ACTH and corticosterone release, procure TMT to ensure consistent, quantifiable activation of the HPA axis without the physical confounds of restraint or shock stressors [2].

Olfactory Circuitry and Receptor Mapping

Unlike complex biological mixtures such as natural fox feces, synthetic TMT is a single-molecule stimulus. This chemical definedness is critical for neurobiologists mapping specific olfactory receptors (e.g., Olfr20, Olfr30) and tracing the exact neural pathways from the olfactory bulb to the amygdala, ensuring data is not confounded by off-target odorants [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Olfactory receptor deorphanization studies
OR1G1/OR1B1 agonist activity context
Receptor pharmacology and cross-laboratory assay calibration
GC-MS and ion mobility spectrometry method development
Predicted retention indices and CCS values
Compound-specific identification in complex matrices
Exposome-wide exposure assessment
Exogenous origin, non-endogenous classification
Quantitative assay development for human biomonitoring
Fragment-based drug discovery programs
Favorable predicted drug-likeness profile
Membrane permeability and ADME liability profiling

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

129.06122053 g/mol

Monoisotopic Mass

129.06122053 g/mol

Heavy Atom Count

8

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